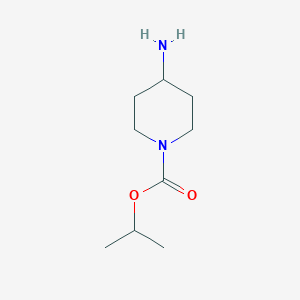![molecular formula C18H22N2 B3029105 Benzenamine, N-[4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidene]- CAS No. 52870-46-9](/img/structure/B3029105.png)
Benzenamine, N-[4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidene]-
Descripción general
Descripción
Synthesis Analysis
Research has focused on the synthesis of substituted imidate benzenamines through palladium-catalyzed tandem heteroannulation. This method allows for the preparation of functionally substituted benzenamine compounds, which could have applications in pharmaceutical and organic chemistry.Molecular Structure Analysis
The molecular formula of DMBCD is C18H22N2 . The exact mass is 266.17800 . The structure of DMBCD can be viewed using Java or Javascript .Chemical Reactions Analysis
Benzenamine derivatives have been studied for their ability to undergo protonation with specific acids in organic solvents, leading to intermolecular proton-electron transfer. This process results in the formation of monoradical cations that tend to aggregate and exhibit intermolecular electron interchange.Physical And Chemical Properties Analysis
DMBCD has a molecular weight of 266.38100 . It has a density of 0.97g/cm3 . The boiling point is 338.4ºC at 760mmHg . The flash point is 150.6ºC .Aplicaciones Científicas De Investigación
1. Molecular Aggregation and Electron Transfer
Benzenamine derivatives have been studied for their ability to undergo protonation with specific acids in organic solvents, leading to intermolecular proton-electron transfer. This process results in the formation of monoradical cations that tend to aggregate and exhibit intermolecular electron interchange. Such properties are significant in the study of low-molecular-weight polyaniline models, highlighting their potential in molecular electronics and materials science (Lokshin et al., 2001).
2. Synthesis of Substituted Imidate Compounds
Research has also focused on the synthesis of substituted imidate benzenamines through palladium-catalyzed tandem heteroannulation. This method allows for the preparation of functionally substituted benzenamine compounds, which could have applications in pharmaceutical and organic chemistry (Yan et al., 2011).
3. Insecticidal and Antinematode Activities
Specific benzenamine derivatives, such as N'-[4-(Hydroxyimino)-cyclohexa-2,5-dien-1-ylidene]-benzohydrazides, have been synthesized and studied for their biological activities. Some of these compounds showed high insecticidal activity against house flies and rice weevils, as well as excellent anti-nematode activity, demonstrating their potential as agricultural bioactive agents (Konovalova et al., 2020).
4. Antifungal Agent Synthesis
Benzenamine derivatives have been synthesized and evaluated for their antifungal properties. Certain derivatives showed significant activity against fungi like Candida albicans, suggesting their use as potent antifungal agents. This research contributes to the development of new pharmaceutical compounds in the fight against fungal infections (Malhotra et al., 2012).
5. Potential Anticonvulsant Agents
Novel Schiff bases of benzenamine have been explored for their anticonvulsant activity. Some compounds showed promising results in seizure protection models, indicating their potential as therapeutic agents in the treatment of epilepsy or related neurological disorders (Pandey & Srivastava, 2011).
6. Antimicrobial and Cytotoxicity Studies
Studies on copper complexes of N-imine pendant derivatives of benzenamine revealed antimicrobial activity against bacteria like S. aureus and B. cereus. The cytotoxicity of these compounds was also assessed, showing significant effects on cell viability in dose-dependent manners. Such studies are crucial in developing new antimicrobial agents and understanding their interaction with biological systems (Cross et al., 2017).
Safety And Hazards
The safety data sheet for DMBCD suggests that in case of skin contact, one should wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician . If swallowed, never give anything by mouth to an unconscious person . Rinse mouth with water and consult a physician .
Propiedades
IUPAC Name |
4-N-(4-methylpentan-2-yl)-1-N-phenylcyclohexa-2,5-diene-1,4-diimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-14(2)13-15(3)19-17-9-11-18(12-10-17)20-16-7-5-4-6-8-16/h4-12,14-15H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVAIOLMQDKZTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)N=C1C=CC(=NC2=CC=CC=C2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00886023 | |
| Record name | N-(1,3-Dimethylbutyl)-N'-phenylquinone diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00886023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, N-[4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidene]- | |
CAS RN |
52870-46-9 | |
| Record name | Benzenamine, N-(4-((1,3-dimethylbutyl)imino)-2,5-cyclohexadien-1-ylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052870469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, N-[4-[(1,3-dimethylbutyl)imino]-2,5-cyclohexadien-1-ylidene]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(1,3-Dimethylbutyl)-N'-phenylquinone diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00886023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1,3-dimethylbutyl)-N'-(phenyl)-1,4-benzoquinonediimine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

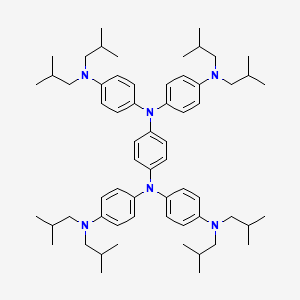
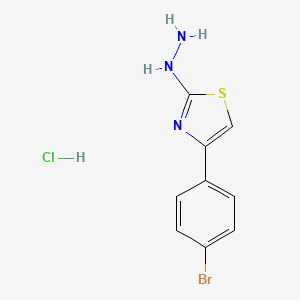

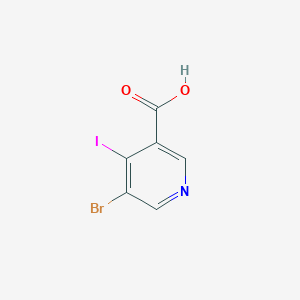


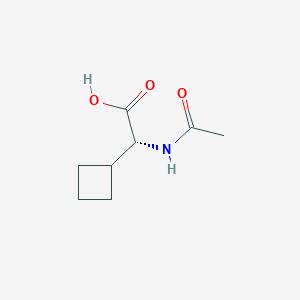
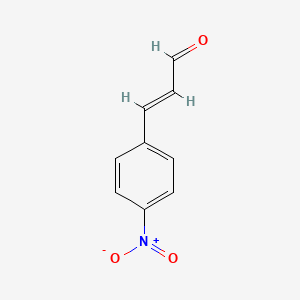
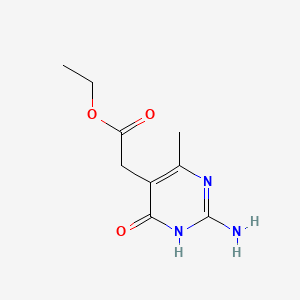

![(2S)-5-Hydroxy-2-(4-hydroxyphenyl)-6,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3-dihydrochromen-4-one](/img/structure/B3029037.png)
